Product packaging for Rocastine hydrochloride(Cat. No.:CAS No. 99617-35-3)

Rocastine hydrochloride

Cat. No.: B1679500
CAS No.: 99617-35-3
M. Wt: 319.85 g/mol
InChI Key: YVJKBELCLVQXCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rocastine hydrochloride is a chemical compound with the CAS Registry Number 99617-35-3 . Its molecular formula is C 13 H 19 N 3 OS · HCl · H 2 O, indicating it is the hydrochloride salt form of the base compound, Rocastine (CAS 104609-87-2) . The base compound, Rocastine, has a molecular weight of 265.37 g/mol and a calculated density of 1.205 g/cm³ . Available data is currently limited to its structural and basic chemical identifiers. Further research is required to fully elucidate its specific applications, mechanism of action, and overall research value. This product is intended for laboratory research use only and is not for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H22ClN3O2S B1679500 Rocastine hydrochloride CAS No. 99617-35-3

Properties

CAS No.

99617-35-3

Molecular Formula

C13H22ClN3O2S

Molecular Weight

319.85 g/mol

IUPAC Name

2-[2-(dimethylamino)ethyl]-4-methyl-2,3-dihydropyrido[3,2-f][1,4]oxazepine-5-thione;hydrate;hydrochloride

InChI

InChI=1S/C13H19N3OS.ClH.H2O/c1-15(2)8-6-10-9-16(3)13(18)11-5-4-7-14-12(11)17-10;;/h4-5,7,10H,6,8-9H2,1-3H3;1H;1H2

InChI Key

YVJKBELCLVQXCN-UHFFFAOYSA-N

SMILES

CN1CC(OC2=C(C1=S)C=CC=N2)CCN(C)C.O.Cl

Canonical SMILES

CN1CC(OC2=C(C1=S)C=CC=N2)CCN(C)C.O.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AHR-11325-D, Rocastine hydrochloride, Rocastine HCl, Rocastine hydrochloride monohydrate

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Rocastine Hydrochloride

Advanced Synthetic Pathways for Rocastine (B10874) Hydrochloride and Structural Analogues

The synthesis of rocastine and its analogues is a multi-step process that requires careful selection of starting materials and reaction conditions to build the complex heterocyclic framework.

Design and Utilization of Precursor Molecules in Rocastine Hydrochloride Synthesis

The synthesis of rocastine begins with precursor molecules that contain the necessary functional groups to form the final structure. smolecule.com The general approach involves starting with a substituted pyridine (B92270) derivative which will ultimately form a part of the pyrido-oxazepine core. A key precursor strategy involves the use of 2-(2-vinylphenyl)acetaldehydes or 3-(2-vinylphenyl)propanals, which can undergo intramolecular reactions to form cyclic structures. beilstein-journals.org Another approach utilizes alkynyl-substituted pyrazoles for the synthesis of related oxazepine structures. researchgate.net

The synthesis often employs a linear-to-cyclized strategy, where building blocks are assembled iteratively to create a linear precursor that is then cyclized to form the topologically complex product. nih.gov For the pyrido-oxazepine core specifically, a common precursor is a substituted 2-pyridonyl alcohol, which can be synthesized efficiently using methods like gold(I)-catalyzed intramolecular cyclization. researchgate.net

Precursor TypeKey Functional GroupsRole in Synthesis
Substituted PyridinesPyridine ring, Halogen or other leaving group, Hydroxyl or amino group on a side chainForms the pyridine part of the final tricyclic system.
Alkynyl-substituted heterocyclesAlkyne group, Heterocyclic ring (e.g., pyrazole)Undergoes cyclization to form the seven-membered oxazepine ring. researchgate.net
2-(2-vinylphenyl)acetaldehydesVinyl group, Aldehyde group, Aromatic ringParticipates in Prins-type intramolecular cyclization. beilstein-journals.org
N-propargylic β-enaminonesPropargyl group, Enaminone systemCan be cyclized to form spiro-1,4-oxazepines, demonstrating a pathway to related seven-membered rings. metu.edu.tr

Mechanistic Studies of Intramolecular Cyclization Reactions Forming the Pyrido-Oxazepine Core of this compound

The formation of the central seven-membered pyrido-oxazepine ring is the key step in the synthesis of rocastine. This is typically achieved through an intramolecular cyclization reaction. smolecule.com One proposed mechanism involves the intramolecular cyclization of a precursor like 2-propargyloxypyridine. researchgate.net In gold(I)-catalyzed reactions, it is suggested that a pyridinium (B92312) salt is formed, which then rearranges to form an N-alkenyl pyridonyl alcohol, a key intermediate for the oxazepine ring. researchgate.net

Another well-studied strategy for forming similar seven-membered rings is the Prins-type intramolecular cyclization. beilstein-journals.org In this mechanism, a Lewis acid activates an aldehyde group in a precursor molecule, leading to the formation of an oxocarbenium ion. This ion then undergoes cyclization with a nearby olefinic bond to create a stable carbocation, which is subsequently trapped to form the final cyclic product. beilstein-journals.org Such cascade reactions, combining cyclization with other transformations like Friedel–Crafts alkylation, provide an efficient route to complex heterocyclic systems. beilstein-journals.org The synthesis of related oxazepine derivatives can also occur through [2+5] cycloaddition reactions between Schiff bases and anhydrides. colab.ws These prodrug strategies often leverage facile intramolecular cyclization reactions to control the release of an active moiety. nih.gov

Regioselective and Stereoselective Approaches in this compound Derivatization

Regioselectivity and stereoselectivity are critical in the derivatization of rocastine to produce analogues with potentially enhanced pharmacological profiles. masterorganicchemistry.com These concepts refer to the control over which part of the molecule reacts (regioselectivity) and which stereoisomer is formed (stereoselectivity). masterorganicchemistry.commdpi.com

In synthesizing derivatives, reactions must be controlled to modify specific positions on the pyrido-oxazepine skeleton. For instance, in the synthesis of related C-Aryl glycosides, nickel-catalyzed ortho-C–H glycosylation has been shown to proceed with high regioselectivity and excellent α-selectivity. rsc.org The use of enzymes, such as fungal peroxygenases, also allows for highly regioselective and stereoselective epoxidation of fatty acids, demonstrating the power of biocatalysis in achieving selective transformations. nih.gov Such precise control is essential when creating a library of structural analogues to probe structure-activity relationships. nih.gov

Stereochemistry and Optical Isomerism of this compound

Rocastine possesses a chiral center at the 2-position of the oxazepine ring, meaning it exists as a pair of enantiomers (R and S isomers). nih.gov The stereochemistry of a drug can have a profound impact on its pharmacological and pharmacokinetic properties, as biological systems like receptors and enzymes are themselves chiral. nih.govresearchgate.net

Enantioselective Synthesis and Chiral Resolution of this compound

The separation of rocastine's racemic mixture into its individual enantiomers is crucial, as the biological activity resides almost exclusively in one isomer. nih.gov This can be achieved through two primary strategies: enantioselective synthesis or chiral resolution.

Enantioselective synthesis , also known as asymmetric synthesis, aims to create a specific enantiomer directly. wikipedia.org This involves using chiral catalysts, auxiliaries, or reagents to favor the formation of one enantiomer over the other. wikipedia.org

Chiral resolution is a process used to separate a racemic mixture into its pure enantiomers. wikipedia.org Common methods include:

Diastereomeric Salt Formation: The racemic mixture is reacted with a chiral resolving agent (e.g., (1S)-(+)-10-camphorsulfonic acid) to form a pair of diastereomeric salts. google.com Since diastereomers have different physical properties, they can be separated by techniques like crystallization. google.compharmtech.com

Chiral Chromatography: The racemate is passed through a chiral stationary phase (CSP) which interacts differently with each enantiomer, causing them to separate. pharmtech.com

For rocastine and its analogues, enantiomers have been prepared with an enantiomeric purity exceeding 99.9%. nih.gov

Impact of Absolute Configuration on Molecular Interactions and Pharmacological Profiles in Preclinical Models

The absolute configuration at the chiral center of rocastine has a dramatic effect on its antihistaminic activity. nih.gov Preclinical studies have demonstrated that the pharmacological activity is highly stereoselective.

Research findings indicate that in a series of rocastine and its potent analogues, the enantiomers with the R configuration at the 2-position are significantly more potent than the corresponding S isomers. nih.gov Molecular modeling and conformational analysis suggest that rocastine adopts a boat-like conformation in the oxazepine ring, with the side chain folded back toward the ring. This conformation is believed to be the likely binding conformer at the histamine (B1213489) H1 receptor. nih.gov

EnantiomerRelative PotencyBinding Affinity ([³H]mepyramine Inhibition)In Vivo Activity (Histamine-induced Lethality Blockade)
(R)-Rocastine HighSignificantly higher than S-isomerAt least 300 times more potent than S-isomer. nih.gov
(S)-Rocastine Low / InactiveSignificantly lower than R-isomerAt least 300 times less potent than R-isomer. nih.gov

This vast difference in activity underscores the importance of stereochemistry in drug design. The specific three-dimensional arrangement of the pyridine ring, ether oxygen, and protonated amine functions in the (R)-enantiomer allows for optimal interaction with the histamine H1 receptor, while the (S)-enantiomer does not fit as effectively. nih.gov This principle, where one enantiomer carries the desired activity while the other is inactive or has a different profile, is a common phenomenon in pharmacology. nih.govresearchgate.net

Investigation of Novel Synthetic Methodologies for this compound Production

The production of this compound and its analogues has been approached through various synthetic routes, with a significant focus on the construction of the pyrido[3,2-f]-1,4-oxazepine core and the introduction of the side chain.

A key development in the synthesis of rocastine-related compounds involves the enantioselective preparation of its optical isomers. The synthesis of the enantiomers of 2-[2-(dimethylamino)ethyl]-3,4-dihydro-4-methylpyrido[3,2-f]-1,4-oxazapine-5(2H)-thione, the thione analogue of rocastine, has been achieved with an enantiomeric purity exceeding 99.9%. This highlights the capability to produce highly pure stereoisomers, which is crucial for studying their differential biological activities.

Patented synthetic methods provide further insight into the production of the rocastine framework. One such patent details a thiation process for a rocastine precursor, specifically the reaction of 2-(2-chloroethyl)-2,3-dihydro-4-methylpyrido[3,2-f]-1,4-oxazepin-5(4H)-one with phosphorus pentasulfide. justia.com This step is critical for converting the oxazepin-5-one to the corresponding thione, a key structural feature of certain rocastine analogues.

Furthermore, a broader patent covering fused aromatic oxazepinones and their sulfur analogs describes the synthesis of the core heterocyclic structure. google.com The preparation of the dimethylamino side chain, a common feature in many pharmacologically active molecules, can be achieved through conventional methods such as the reaction of a primary amine with formaldehyde (B43269) and formic acid (Eschweiler-Clarke reaction) or via reductive amination using sodium cyanoborohydride. google.com These established methods offer reliable pathways for the introduction of the essential side chain to the main heterocyclic scaffold.

The table below summarizes some of the key reactions and reagents involved in the synthesis of rocastine and its precursors.

StepReactionReagents and ConditionsReference
ThiationConversion of an oxazepin-5-one to a 5-thionePhosphorus pentasulfide justia.com
Side Chain IntroductionReductive aminationPrimary amine, formaldehyde, formic acid or Sodium cyanoborohydride google.com
Enantioselective SynthesisPreparation of specific enantiomersNot specified in detail

Conformational Analysis of this compound and its Derivatives

The three-dimensional conformation of this compound and its derivatives is a critical determinant of their interaction with biological targets. Conformational analysis, through a combination of molecular modeling, Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography, has provided significant insights into the preferred spatial arrangement of these molecules.

A pivotal study involving conformational analysis and molecular modeling suggests that rocastine can adopt a specific low-energy conformation that is likely responsible for its biological activity. In this preferred conformation, the oxazepine ring adopts a boat-like structure. This arrangement positions the side chain in a quasi-equatorial orientation, folded back towards the heterocyclic ring. This conformation allows the pyridine ring, the ether oxygen, and the protonated amine function to be positioned in a manner that is analogous to the probable binding conformations of more classical antihistamines.

The importance of stereochemistry is underscored by the finding that in a series of rocastine analogues, compounds with the R configuration at the 2-position are significantly more potent than their S isomer counterparts. This substantial difference in activity highlights the precise steric requirements of the biological target and the importance of the molecule's three-dimensional shape.

Computational methods, such as molecular mechanics and quantum chemical calculations, are powerful tools for exploring the potential energy surface of molecules like rocastine and identifying low-energy conformers. unipd.itnih.gov These in silico approaches allow for the systematic variation of torsional angles and the calculation of the relative energies of different conformations, providing a detailed picture of the molecule's flexibility and preferred shapes.

Spectroscopic techniques like NMR provide experimental evidence for the solution-state conformation of molecules. bbk.ac.uk By analyzing parameters such as nuclear Overhauser effects (NOEs) and coupling constants, it is possible to deduce the spatial proximity of different atoms within the molecule, thereby validating the conformations predicted by computational models. X-ray crystallography, when applicable, offers a definitive solid-state structure, providing a static snapshot of a single conformation. bbk.ac.uk The combination of these techniques offers a comprehensive understanding of the conformational preferences of rocastine and its derivatives, which is essential for rational drug design and understanding their structure-activity relationships.

The table below summarizes the key conformational features of Rocastine.

FeatureDescriptionMethod of DeterminationReference
Oxazepine Ring ConformationBoat-likeConformational analysis and molecular modeling
Side Chain OrientationQuasi-equatorial and folded back toward the ringConformational analysis and molecular modeling
Active StereoisomerR configuration at the 2-positionBiological activity assessment

Pharmacological Characterization of Rocastine Hydrochloride: in Vitro and Preclinical Investigations

Detailed Mechanism of Action at the Histamine (B1213489) H1 Receptor

Rocastine (B10874) hydrochloride is a selective and potent antagonist of the histamine H1 receptor. targetmol.com Its mechanism of action primarily involves competitive binding to this receptor, thereby inhibiting the effects of histamine, a key mediator in allergic reactions. ontosight.ai

Quantitative Analysis of H1 Receptor Binding Affinity and Potency for Rocastine Hydrochloride

In vitro studies have demonstrated the high affinity of rocastine for the histamine H1 receptor. Competitive binding assays using [3H]mepyramine in guinea pig cortex preparations have been employed to determine its binding affinity. nih.gov The R-enantiomer of rocastine has been shown to be significantly more potent, by at least 300 times, than the S-isomer in these binding studies. nih.gov

The potency of rocastine has been further quantified through its protective effects against histamine-induced lethality in guinea pigs. nih.govnih.gov In these preclinical models, rocastine demonstrated significant protective dose (PD50) values. nih.gov Notably, rocastine exhibits a rapid onset of action, with a PD50 of 0.13 mg/kg at a 15-minute pretreatment time, which is comparable to its PD50 of 0.12 mg/kg at a 1-hour pretreatment time. nih.gov This rapid efficacy distinguishes it from other antihistamines like terfenadine (B1681261). nih.gov

ParameterValueSpecies/ModelReference
R-isomer Potency vs. S-isomer >300x more potentGuinea Pig Cortex nih.gov
PD50 (15 min pretreatment) 0.13 mg/kgGuinea Pig nih.gov
PD50 (1 hr pretreatment) 0.12 mg/kgGuinea Pig nih.gov

Receptor Selectivity Profiling of this compound Against Other Neurotransmitter Receptors (e.g., anticholinergic, antiadrenergic, antiserotonergic)

A key characteristic of this compound is its high selectivity for the histamine H1 receptor. targetmol.com In vitro studies have shown that rocastine possesses no significant anticholinergic, antiadrenergic, or antiserotonergic properties. nih.gov This selectivity is a crucial factor in its classification as a non-sedating antihistamine, as it does not significantly interact with receptors in the central nervous system that are associated with sedation and other side effects. nih.govmedchemexpress.com Further supporting its selectivity, rocastine did not potentiate yohimbine (B192690) toxicity in mice, an effect that can be mediated by adrenergic receptors. nih.gov

In Vitro Pharmacodynamic Effects and Cellular Pathway Modulation

Analysis of this compound's Influence on Histamine-Mediated Cellular Responses

This compound effectively counteracts histamine-mediated cellular responses by blocking the H1 receptor. Histamine, upon binding to H1 receptors, can trigger a cascade of events leading to allergic and inflammatory responses. frontiersin.orgwikipedia.org These responses include smooth muscle contraction, increased vascular permeability, and the production of pro-inflammatory mediators. frontiersin.org By antagonizing the H1 receptor, rocastine inhibits these downstream effects. For instance, histamine can induce the production of interleukin-31 (IL-31), a cytokine involved in pruritus, and H1 receptor antagonists have been shown to decrease its levels. frontiersin.org

Investigation of Intracellular Signaling Cascades Affected by this compound

The histamine H1 receptor is a G protein-coupled receptor (GPCR) that, upon activation by histamine, typically signals through the Gαq/11 protein. frontiersin.org This activation leads to the stimulation of phospholipase C, resulting in increased intracellular calcium levels. frontiersin.org Rocastine, by blocking the H1 receptor, prevents the initiation of this signaling cascade.

Furthermore, histamine can influence intracellular signaling pathways such as the MAPK and PI3K/AKT cascades, which are involved in the production of pro-inflammatory cytokines like IL-6 and TNF-α. nih.gov While direct studies on rocastine's effect on these specific cascades are not detailed in the provided results, its primary action as an H1 antagonist suggests it would inhibit the histamine-induced activation of these pathways. nih.gov Some antihistamines have also been shown to modulate the NF-κB pathway, which is crucial in inflammatory responses. nih.gov

Preclinical Efficacy Studies in Animal Models (Excluding Clinical Human Trial Data)

Preclinical studies in various animal models have consistently demonstrated the efficacy of this compound as an antihistamine. In guinea pigs, rocastine has been shown to be as effective as several established antihistamines, including brompheniramine, chlorpheniramine (B86927), pyrilamine (B1676287), and promethazine, in protecting against a lethal dose of histamine. nih.gov It was found to be superior to astemizole, diphenhydramine (B27), terfenadine, and oxatomide (B1677844) in the same model. nih.gov

In a model of antigen-induced collapse in guinea pigs, rocastine was approximately 36 times more potent than diphenhydramine and as potent as oxatomide and terfenadine. nih.govmedchemexpress.com Furthermore, studies in cats have shown that rocastine does not alter the electroencephalogram (EEG) at doses significantly higher than its effective antihistaminic dose, providing further evidence for its non-sedating profile. nih.govmedchemexpress.com

Animal ModelFindingComparisonReference
Guinea Pig Effective against lethal histamine doseAs effective as brompheniramine, chlorpheniramine, pyrilamine, and promethazine; superior to astemizole, diphenhydramine, terfenadine, and oxatomide nih.gov
Guinea Pig Protection from antigen-induced collapse~36x more potent than diphenhydramine; as potent as oxatomide and terfenadine nih.govmedchemexpress.com
Cat No alteration of EEG at high doses- nih.govmedchemexpress.com
Mouse Did not potentiate yohimbine toxicity- nih.gov

Evaluation of this compound in Histamine-Induced Bronchoconstriction Models

Rocastine has demonstrated efficacy in protecting guinea pigs against histamine-induced bronchoconstriction. smolecule.com Studies have shown that rocastine effectively prevents prostration induced by aerosolized histamine in this animal model. nih.gov When administered orally to guinea pigs challenged with a lethal dose of histamine, rocastine was found to be as effective as several other H1 antagonists, including brompheniramine, chlorpheniramine, pyrilamine, and promethazine. nih.gov Furthermore, it proved superior to astemizole, diphenhydramine, terfenadine, and oxatomide in this model. nih.gov

The onset of action for rocastine is rapid. nih.gov It was as effective with a 15-minute pretreatment time as it was with a 1-hour pretreatment time, highlighting its swift activity against histamine-induced challenges. nih.gov

Comparative Preclinical Potency of this compound Relative to Other H1 Antagonists

The preclinical potency of this compound has been compared to a range of other H1 antagonists in various animal models.

In a model of aerosolized histamine challenge in guinea pigs, rocastine's potency was compared to pyrilamine at different pretreatment times. nih.gov

Pretreatment TimePotency of Rocastine vs. Pyrilamine
1 hour7.12 times more potent
3 hours2.63 times more potent
6 hoursEquipotent

In a model of aerosolized antigen-induced collapse in guinea pigs, rocastine demonstrated significant potency. nih.gov

CompoundComparative Potency (based on 1 hr PD50)
RocastineApproximately 36 times more potent than diphenhydramine
RocastineAs potent as oxatomide
RocastineAs potent as terfenadine

Studies on Antigen-Induced Responses in Animal Models

Rocastine has been evaluated for its effectiveness in mitigating antigen-induced responses in animal models, which simulate allergic reactions. In guinea pigs, rocastine provided protection from collapse induced by aerosolized antigen. nih.gov Its potency in this model was found to be significantly greater than that of diphenhydramine and comparable to oxatomide and terfenadine. nih.gov

The use of animal models is crucial for understanding the mechanisms of IgE-mediated allergies. nih.gov Passive systemic anaphylaxis (PSA), where an animal is sensitized with IgE antibodies before being challenged with an antigen, is a common model. nih.gov These models, often utilizing mice, help in assessing the efficacy of potential anti-allergic compounds. nih.govmdpi.com

Radioligand Binding Assays for this compound Target Engagement

Radioligand binding assays are a fundamental tool for characterizing the interaction of a drug with its target receptor. nih.gov These assays have been utilized to assess the antihistaminic activity of compounds by measuring their ability to inhibit the binding of a radiolabeled ligand, such as [3H]mepyramine, to the H1 receptor. nih.gov

For rocastine and its analogues, their antihistaminic activity was evaluated by their capacity to inhibit [3H]mepyramine binding to the guinea pig cortex. nih.gov This in vitro method provides a measure of the compound's affinity for the H1 receptor. nih.gov Studies on the optical isomers of rocastine revealed that the R configuration is substantially more potent—by at least 300 times—than the S isomer in this binding assay. nih.gov

The following table summarizes the key aspects of radioligand binding assays used in the characterization of H1 antagonists:

Assay ComponentDescriptionRelevance
Radioligand A radiolabeled compound (e.g., [3H]mepyramine) that binds to the target receptor.Allows for the quantification of binding.
Receptor Source Tissue preparations, such as guinea pig cortex, containing the target receptor (H1 receptor). nih.govProvides the biological target for the binding assay.
Assay Principle Measures the displacement of the radioligand from the receptor by the test compound (e.g., rocastine).Determines the inhibitory potency (affinity) of the test compound for the receptor.
Outcome Inhibition constant (Ki) or IC50 value, indicating the concentration of the compound required to inhibit 50% of the radioligand binding.A lower value indicates higher binding affinity and potency.

Conformational analysis and molecular modeling suggest that rocastine adopts a specific conformation that allows it to effectively bind to the histamine H1 receptor. nih.gov This structural understanding complements the data obtained from radioligand binding assays. nih.gov

Pharmacokinetic and Metabolic Research of Rocastine Hydrochloride: Preclinical and in Vitro Aspects

In Vitro Metabolic Stability and Biotransformation Pathways

The in vitro assessment of a drug candidate's metabolic fate is a cornerstone of modern drug discovery and development. These studies typically utilize subcellular fractions, such as liver microsomes and hepatocytes, to predict how a compound will be metabolized in the body.

Identification of Cytochrome P450 (CYP) and Other Metabolic Enzymes Involved in Rocastine (B10874) Hydrochloride Metabolism

The cytochrome P450 (CYP) superfamily of enzymes is responsible for the metabolism of a vast number of drugs. Identifying the specific CYP isozymes (e.g., CYP3A4, CYP2D6, CYP2C9) that metabolize a compound is crucial for predicting potential drug-drug interactions and understanding inter-individual variability in drug response. Standard methods involve incubating the compound with a panel of recombinant human CYP enzymes or using specific chemical inhibitors in human liver microsomes. However, no published studies were found that identify the specific CYP enzymes or other metabolic enzymes, such as flavin-containing monooxygenases (FMOs) or UDP-glucuronosyltransferases (UGTs), involved in the metabolism of Rocastine hydrochloride.

Elucidation of Phase I and Phase II Metabolic Pathways of this compound in Liver Microsomes and Hepatocytes

Drug metabolism typically occurs in two phases. Phase I reactions, such as oxidation, reduction, and hydrolysis, introduce or expose functional groups on the drug molecule. researchgate.net Phase II reactions involve the conjugation of these modified compounds with endogenous molecules, such as glucuronic acid, sulfate, or glutathione, to increase their water solubility and facilitate excretion. researchgate.netiiab.me Studies using liver microsomes primarily investigate Phase I metabolism, while hepatocytes, being whole cells, can assess both Phase I and Phase II pathways. srce.hr The elucidation of these pathways for this compound would involve incubating it with human liver microsomes and hepatocytes and analyzing the formation of metabolites over time. Currently, there is no publicly available data detailing the specific Phase I and Phase II metabolic pathways of this compound.

Characterization of this compound Metabolites Using Advanced Analytical Techniques

The identification and structural characterization of drug metabolites are essential for understanding a drug's clearance mechanisms and assessing the potential for pharmacologically active or toxic metabolites. Advanced analytical techniques, particularly high-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS), are the primary tools used for this purpose. nih.govijpras.com These methods allow for the sensitive detection and accurate mass measurement of metabolites in complex biological matrices, facilitating their structural elucidation. No studies have been published that report the characterization of any metabolites of this compound.

Plasma Protein Binding Characteristics and Implications for Distribution in Preclinical Systems

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly influences its pharmacokinetic properties. Only the unbound (free) fraction of a drug is available to distribute into tissues and interact with its pharmacological target. High plasma protein binding can restrict a drug's volume of distribution and reduce its clearance. scitovation.com Techniques like equilibrium dialysis or ultrafiltration are commonly used to determine the percentage of a drug that is bound to plasma proteins. scitovation.com The plasma protein binding characteristics of this compound have not been reported in the available literature.

Considerations for In Vitro to In Vivo Extrapolation (IVIVE) in this compound Metabolism Studies

In vitro to in vivo extrapolation (IVIVE) is a mathematical modeling approach used to predict the in vivo pharmacokinetic properties of a drug from in vitro data. mdpi.comnih.gov For metabolism, IVIVE models use in vitro clearance data from liver microsomes or hepatocytes, along with physiological parameters, to predict the hepatic clearance of a drug in humans. Accurate IVIVE requires robust in vitro data and a thorough understanding of the factors that can influence the extrapolation, such as non-specific binding in the in vitro system and the involvement of drug transporters. Given the absence of in vitro metabolic data for this compound, no IVIVE modeling or predictions of its human pharmacokinetics can be performed.

Advanced Analytical Methodologies for Rocastine Hydrochloride Research and Development

Chromatographic Techniques for Quantitative and Qualitative Analysis of Rocastine (B10874) Hydrochloride

Chromatographic techniques are fundamental in the pharmaceutical industry for separating and analyzing complex mixtures. For Rocastine hydrochloride, these methods are crucial for determining its concentration in various matrices and for identifying and quantifying any impurities.

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods for this compound

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and accuracy. A typical reversed-phase HPLC (RP-HPLC) method for the quantitative determination of a hydrochloride salt like this compound in a pharmaceutical formulation would be developed and validated according to International Council for Harmonisation (ICH) guidelines.

The development of an HPLC method involves a systematic optimization of various parameters to achieve a robust and reliable separation. Key considerations include the selection of the stationary phase (column), the composition of the mobile phase, the flow rate, and the detection wavelength. For a compound like this compound, a C18 column is often a suitable choice for the stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) to ensure optimal retention and peak shape. The pH of the buffer is a critical parameter that can be adjusted to control the ionization state of the analyte and improve chromatographic performance. Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance.

Method validation is a critical step to ensure that the developed analytical method is suitable for its intended purpose. The validation process for an HPLC method for this compound would typically include the following parameters:

Specificity: The ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, and excipients.

Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is assessed at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Table 1: Illustrative HPLC Method Parameters and Validation Summary for a Hypothetical this compound Analysis (Note: This data is illustrative and based on typical values for similar hydrochloride compounds due to the lack of publicly available data for this compound.)

ParameterValue / Result
Chromatographic Conditions
ColumnC18 (250 mm x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile : Phosphate Buffer (pH 3.0) (60:40 v/v)
Flow Rate1.0 mL/min
Detection Wavelength230 nm
Injection Volume20 µL
Retention Time~4.5 min
Validation Parameters
Linearity Range10 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Accuracy (% Recovery)98.0 - 102.0%
Precision (% RSD)< 2.0%
LOD0.1 µg/mL
LOQ0.3 µg/mL

Application of Liquid Chromatography-Mass Spectrometry (LC-MS) for this compound Purity and Impurity Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. This technique is indispensable for the identification and characterization of impurities and degradation products in pharmaceutical substances. resolvemass.ca

For this compound, LC-MS would be employed for purity testing and impurity profiling. The LC part of the system separates the main compound from any related substances. The eluent from the LC column is then introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and then separates the ions based on their mass-to-charge ratio (m/z), providing molecular weight information and fragmentation patterns. This information is crucial for the structural elucidation of unknown impurities.

High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap mass analyzers, coupled with LC, can provide highly accurate mass measurements, which aids in determining the elemental composition of impurities. Tandem mass spectrometry (MS/MS) can be used to obtain fragmentation spectra of impurities, which provides further structural information. This detailed impurity profile is essential for ensuring the safety and efficacy of the drug product. nih.gov

High-Performance Thin-Layer Chromatography (HPTLC) for this compound Analysis

High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of thin-layer chromatography that offers improved resolution, sensitivity, and quantitation. It is a versatile technique that can be used for the analysis of pharmaceuticals. researchtrends.net An HPTLC-densitometric method can be developed and validated for the quantitative determination of this compound. mdpi.com

In a typical HPTLC method, a small amount of the sample solution is applied as a band onto a high-performance TLC plate pre-coated with silica (B1680970) gel. The plate is then developed in a chamber containing a suitable mobile phase. The choice of mobile phase is critical for achieving good separation. After development, the plate is dried, and the separated bands are visualized under UV light or by using a derivatizing agent. Densitometric scanning is then used to quantify the analyte by measuring the absorbance or fluorescence of the spot.

The HPTLC method would be validated for parameters such as linearity, precision, accuracy, and robustness, similar to an HPLC method. HPTLC offers advantages such as high sample throughput, low solvent consumption, and the ability to analyze multiple samples simultaneously, making it a cost-effective analytical tool. researchtrends.net

Table 2: Illustrative HPTLC-Densitometric Method Parameters for a Hypothetical this compound Analysis (Note: This data is illustrative and based on typical values for similar hydrochloride compounds due to the lack of publicly available data for this compound.)

ParameterValue
Stationary PhasePre-coated silica gel 60 F254 HPTLC plates
Mobile PhaseToluene : Ethyl Acetate : Methanol (7:2:1, v/v/v)
Application Volume5 µL
Development Distance80 mm
Detection Wavelength230 nm (Densitometric scanning)
Rf Value~0.45
Linearity Range100 - 600 ng/spot
Correlation Coefficient (r²)> 0.998

Spectroscopic and Electrochemical Methods for this compound Characterization

Spectroscopic and electrochemical methods provide valuable information about the chemical structure and concentration of this compound. These techniques are often used in conjunction with chromatographic methods for a comprehensive analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy Applications in this compound Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a simple, rapid, and cost-effective technique widely used for the quantitative analysis of pharmaceuticals. researchgate.net The method is based on the principle that molecules absorb light at specific wavelengths in the UV-Vis region of the electromagnetic spectrum.

For the analysis of this compound, a solution of the compound would be prepared in a suitable solvent, and its UV spectrum would be recorded. The wavelength of maximum absorbance (λmax) would be determined, and a calibration curve would be constructed by plotting absorbance versus concentration at this wavelength. The concentration of this compound in an unknown sample can then be determined using this calibration curve. youtube.com This method is particularly useful for routine quality control assays of the bulk drug and its formulations. researchgate.net

Spectrofluorimetric and Electrochemical Methods for this compound Quantification

Spectrofluorimetry is a highly sensitive spectroscopic technique that measures the fluorescence of a substance. If this compound possesses native fluorescence, a direct spectrofluorimetric method can be developed for its quantification. This would involve determining the optimal excitation and emission wavelengths and then measuring the fluorescence intensity as a function of concentration. nih.gov If the compound is not naturally fluorescent, a derivatization reaction can be employed to form a fluorescent product. Spectrofluorimetric methods often offer higher sensitivity and selectivity compared to UV-Vis spectrophotometry. nih.gov

Electrochemical methods, such as voltammetry, can also be applied for the determination of electroactive compounds. If this compound can be oxidized or reduced at an electrode surface, an electrochemical method can be developed for its quantification. These methods are known for their high sensitivity, rapid analysis time, and relatively low cost.

Method Validation and Regulatory Compliance in Analytical Research of this compound (e.g., ICH Guidelines)

The validation of analytical methods is a critical process in pharmaceutical development, ensuring that the methods used for testing are reliable, reproducible, and suitable for their intended purpose. For this compound, any analytical procedure would need to be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, "Validation of Analytical Procedures: Text and Methodology."

The objective of this validation is to demonstrate that the analytical procedure for this compound consistently provides data that is accurate and precise. The validation process involves evaluating several performance characteristics of the method. These characteristics include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, and quantitation limit.

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. For a stability-indicating method for this compound, specificity would be demonstrated by showing that the method can separate the main compound from any products formed during forced degradation studies.

A hypothetical set of validation parameters for a stability-indicating HPLC method for this compound is presented in the table below. This illustrates the typical acceptance criteria as per ICH guidelines.

Interactive Data Table: Illustrative Validation Parameters for a this compound HPLC Method

Validation ParameterAcceptance Criteria (Typical)Hypothetical Finding for Rocastine HCl Method
Specificity No interference from placebo, impurities, or degradation products at the retention time of the active peak. Peak purity angle should be less than peak purity threshold.Method is specific. Degradation products and placebo do not interfere with the Rocastine HCl peak.
Linearity (r²) Correlation coefficient (r²) ≥ 0.9990.9995 over the concentration range of 50-150% of the nominal concentration.
Range The interval between the upper and lower concentration of the analyte that has been demonstrated to have a suitable level of precision, accuracy, and linearity.80% to 120% of the assay test concentration.
Accuracy (% Recovery) 98.0% to 102.0% recovery of the analyte.Average recovery of 99.5% to 101.5% at three concentration levels.
Precision (% RSD) Repeatability (Intra-day): RSD ≤ 2.0%. Intermediate Precision (Inter-day): RSD ≤ 2.0%.Repeatability RSD = 0.8%. Intermediate Precision RSD = 1.2%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.0.01 µg/mL
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.0.03 µg/mL
Robustness No significant impact on results from deliberate small variations in method parameters (e.g., pH, flow rate, column temperature).The method is robust; small changes in flow rate (±0.1 mL/min) and mobile phase composition (±2%) did not significantly affect the results.

Forced Degradation Studies and Stability-Indicating Methods for this compound

Forced degradation, or stress testing, is a fundamental component of pharmaceutical development mandated by regulatory bodies like the FDA and outlined in ICH guideline Q1A(R2). googleapis.com These studies involve subjecting the drug substance, this compound, to conditions more severe than accelerated stability testing to intentionally degrade it. The primary goals of such studies are to identify potential degradation products, understand the degradation pathways, and establish the intrinsic stability of the molecule. googleapis.com

Crucially, the data generated from forced degradation studies are used to develop and validate stability-indicating analytical methods (SIAMs). A SIAM is a validated quantitative analytical procedure that can detect changes in the properties of the drug substance and drug product over time. For this compound, this would typically be a high-performance liquid chromatography (HPLC) method capable of separating the intact drug from its degradation products.

The stress conditions typically employed in forced degradation studies include:

Acid Hydrolysis: Treatment with acids (e.g., 0.1 M HCl).

Base Hydrolysis: Treatment with bases (e.g., 0.1 M NaOH).

Oxidation: Exposure to an oxidizing agent (e.g., 3% H₂O₂).

Thermal Degradation: Exposure to high temperatures (e.g., 60°C).

Photodegradation: Exposure to light according to ICH Q1B guidelines.

The extent of degradation is typically targeted to be between 5-20% to ensure that the degradation products are representative of what might form under long-term storage conditions without being so excessive as to generate secondary, irrelevant products.

The table below illustrates a hypothetical summary of forced degradation results for this compound, which would be essential for the validation of a stability-indicating method.

Interactive Data Table: Hypothetical Forced Degradation Study Results for this compound

Stress ConditionReagent/Condition DetailsDuration% Degradation of Rocastine HClNumber of Degradation Products FormedRemarks
Acid Hydrolysis 0.1 M HCl24 hours at 60°C12.5%2Major degradation product at RRT 0.85.
Base Hydrolysis 0.1 M NaOH8 hours at 60°C18.2%3Significant degradation observed.
Oxidative 3% H₂O₂12 hours at RT9.8%1One major degradant peak observed.
Thermal Dry Heat48 hours at 80°C5.5%1Stable to heat with minor degradation.
Photolytic ICH Q1B Option 2 (UV/Vis light)7 days3.1%0Found to be photostable.

The successful separation of the degradation products from the main this compound peak in a chromatogram would confirm the specificity and stability-indicating nature of the analytical method.

Theoretical and Emerging Research Directions for Rocastine Hydrochloride

Exploration of Additional Pharmacological Targets and Theoretical Therapeutic Applications Beyond H1 Receptor Antagonism for Rocastine (B10874) Hydrochloride

Rocastine hydrochloride is characterized as a highly selective H1-antagonist. nih.govmedchemexpress.com Preclinical in vitro studies have indicated that the compound possesses no anticholinergic, antiadrenergic, or antiserotonergic properties. nih.gov This high degree of selectivity is a notable feature, distinguishing it from many first-generation antihistamines which often exhibit effects on other receptors, leading to a broader range of side effects. wikipedia.org

The primary therapeutic application stemming from its H1 receptor antagonism lies in the treatment of histamine-mediated allergic conditions. wikipedia.org However, the exploration of additional pharmacological targets is a standard part of modern drug discovery to uncover new therapeutic possibilities or understand the complete activity profile of a compound. For this compound, this would involve screening it against a wide array of receptors, enzymes, and ion channels. While current data points towards high selectivity, comprehensive profiling could theoretically uncover previously unknown interactions.

Theoretically, if this compound were found to interact with other targets, its therapeutic applications could extend beyond allergies. For instance, many centrally-acting drugs interact with multiple receptor types, including serotonergic and dopaminergic systems. Although Rocastine is described as non-sedating, suggesting limited central nervous system penetration or interaction, a full investigation would be required to confirm this. nih.govmedchemexpress.com

A summary of this compound's known receptor activity based on initial preclinical studies is presented below.

Receptor/Target FamilyIn Vitro ActivityPotential Therapeutic Implication
Histamine (B1213489) H1 ReceptorPotent Antagonist nih.govnih.govAllergic Conditions
Cholinergic ReceptorsNo Activity nih.govLow likelihood of anticholinergic side effects
Adrenergic ReceptorsNo Activity nih.govLow likelihood of adrenergic-related side effects
Serotonergic ReceptorsNo Activity nih.govLow likelihood of serotonin-related side effects

This compound in the Context of Multi-Target Drug Discovery and Polypharmacology

The paradigm of "one drug, one target" has been progressively replaced by the concept of polypharmacology, which acknowledges that many effective drugs act on multiple targets. nih.govresearchgate.netnih.govresearchgate.net This multi-target approach can lead to enhanced therapeutic efficacy, particularly for complex multifactorial diseases. researchgate.net Multi-target drugs can offer advantages over combination therapies by simplifying dosing regimens and reducing the potential for drug-drug interactions. researchgate.net

In the context of this paradigm, this compound serves as an example of a highly selective ligand rather than a polypharmacological agent. nih.gov Its specificity for the H1 receptor is a key characteristic, contributing to its non-sedating profile and lack of anticholinergic effects. nih.gov

While the current trend in drug discovery often involves intentionally designing molecules to interact with multiple targets, the development of highly selective agents like this compound remains critically important. semanticscholar.org High selectivity can lead to a more predictable pharmacological effect and an improved safety profile by avoiding off-target interactions that can cause adverse effects. The challenge and value lie in developing a deep understanding of a compound's interaction with its biological targets.

Computational Approaches for Predicting Novel Bioactivities of this compound

Computational, or in silico, methods are increasingly vital in the early stages of drug development for predicting a compound's properties, including potential new biological activities. nih.gov These approaches can save time and resources by prioritizing experimental studies. nih.gov For a compound like this compound, various computational strategies could be employed to explore its potential bioactivities beyond H1 antagonism.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov By analyzing the structural features of this compound, QSAR models could predict its potential to interact with other targets based on datasets of compounds with known activities. nih.govmdpi.com

Molecular Docking and Similarity Screening: These ligand-based approaches assume that structurally similar molecules may have similar biological targets. mdpi.com The structure of this compound could be used to search databases for proteins to which it might bind. Software platforms like SwissTargetPrediction utilize a combination of 2D and 3D similarity to predict potential protein targets for small molecules. mdpi.com

Machine Learning and AI: Advanced machine learning and artificial intelligence algorithms can analyze vast datasets of chemical structures and biological activities to identify complex patterns and predict novel drug-target interactions. nih.govmdpi.com These models could be trained on large-scale bioactivity data to generate hypotheses about new targets for this compound.

The table below outlines some computational methods that could be applied to this compound.

Computational MethodPrinciplePotential Application for this compound
QSARCorrelates chemical structure with biological activity. nih.govPredict potential off-target activities or toxicities.
Molecular DockingSimulates the binding of a molecule to a 3D protein structure. mdpi.comScreen for potential binding to a wide range of known protein targets.
Pharmacophore ModelingIdentifies the essential 3D arrangement of features responsible for biological activity.Design new molecules based on Rocastine's structure with potentially different target profiles.
Machine Learning/AIUses algorithms to learn from data and make predictions. mdpi.comPredict novel drug-target interactions from large biological datasets. researchgate.net

Future Outlooks for Preclinical Research and Development of this compound

The preclinical development phase is crucial for establishing the safety and pharmacological profile of a new chemical entity before it can be tested in humans. nih.govnih.govresearchgate.net For this compound, while initial studies have demonstrated its efficacy as an H1 antagonist in animal models, a comprehensive preclinical program would be necessary for further development. nih.gov

Future preclinical research would likely focus on several key areas:

Expanded Safety Pharmacology: These studies assess the effects of the compound on major physiological systems, including the cardiovascular, respiratory, and central nervous systems, to identify potential undesirable pharmacodynamic properties.

Toxicology Studies: A range of toxicology studies in different animal species would be required to determine the compound's safety profile upon acute and repeated administration. nih.gov This includes assessing for potential genotoxicity, carcinogenicity, and reproductive toxicity.

ADME Profiling: A thorough characterization of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound is essential. nih.gov This helps in understanding its pharmacokinetic profile and predicting its behavior in humans. nih.gov

Formulation Development: Developing a stable and effective formulation is a critical step in preclinical development to ensure consistent delivery and bioavailability of the drug in both preclinical studies and potential future clinical trials. nih.gov

The successful completion of a rigorous preclinical program is a prerequisite for filing an Investigational New Drug (IND) application and proceeding to clinical trials. researchgate.net The future of this compound's development will depend on the outcomes of these comprehensive preclinical evaluations.

Q & A

What are common pitfalls in formulating research questions for this compound studies, and how can they be mitigated?

  • Methodological Answer : Avoid overly broad questions (e.g., “Study all pharmacological effects”). Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses. Predefine primary/secondary endpoints to prevent data dredging. Consult systematic reviews to identify knowledge gaps and justify novelty .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.